molecular formula C9H12BrN3O B2696631 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one CAS No. 1342834-84-7

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one

Cat. No.: B2696631
CAS No.: 1342834-84-7
M. Wt: 258.119
InChI Key: DYHDMAZLTSQDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and linked to a pyrrolidinone moiety via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
  • 1-(2-(4-fluoro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
  • 1-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one

Uniqueness

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHDMAZLTSQDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromopyrazole (5 g, 34 mmol), 1-(2-hydroxyethyl)pyrrolidin-2-one (5.75 g, 51 mmol), PPh3 (13.38 g, 51 mmol) in THF (100 mL) was added DEAD (8.89 g, 51 mmol) and the reaction mixture was stirred at RT overnight. The mixture was concentrated, co-evaporated with Et2O then dissolved in Et2O and cooled in a fridge for 3 hrs whereupon Ph3P═O precipitated out. The mixture was then filtered and concentrated to afford title compound 162 (8.78 g, 100% yield) which was used in the next step with no additional purification. MS (m/z) 259.12/261.12 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
13.38 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

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